3,4-Pyridinedicarboximide
Overview
Description
3,4-Pyridinedicarboximide, also known as pyrrolo [3,4-c]pyridine-1,3-dione, is a compound with the molecular formula C7H4N2O2 . It has a molecular weight of 148.12 g/mol . It is also known by other names such as Cinchomeronimide and 1H-Pyrrolo [3,4-c]pyridine-1,3 (2H)-dione .
Synthesis Analysis
New derivatives of 3,4-Pyridinedicarboximide have been synthesized and their thermal stability has been studied . N-substituted 3,4-pyrroledicarboximides derivatives have also been synthesized and tested for their inhibitory activity against COX-1 and COX-2 enzymes .Molecular Structure Analysis
The molecular structure of 3,4-Pyridinedicarboximide has been investigated . The compound has a five-membered pyrrole ring fused to a six-membered pyridine ring .Chemical Reactions Analysis
The C1-N2 bond of the pyrrolopyridinedione ring undergoes cleavage under the influence of OH ions, generating a product which is an isonicotinic acid derivative .Physical And Chemical Properties Analysis
3,4-Pyridinedicarboximide is a solid at room temperature . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bonds .Scientific Research Applications
Application Summary
3,4-Pyridinedicarboximide derivatives have been studied for their broad spectrum of pharmacological properties . This has led to the development of new compounds containing this scaffold .
Methods of Application
The new derivatives of 3,4-Pyridinedicarboximide were synthesized using experimental measurements carried out with 1 H NMR spectra, IR spectra, elemental analyses, and differential scanning calorimetry .
Results or Outcomes
These derivatives have been studied as analgesic and sedative agents . Biological investigations have shown that they can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Thermal Analysis
Application Summary
The thermal stability of 3,4-Pyridinedicarboximide derivatives has been studied .
Methods of Application
The study was conducted using 1 H NMR spectra, IR spectra, elemental analyses, and differential scanning calorimetry .
Results or Outcomes
The purpose of this study was to study the thermal stability of these four new compounds and to establish a solid-state polymorphism .
Synthesis of New Derivatives
Application Summary
New derivatives of 3,4-Pyridinedicarboximide have been synthesized . These derivatives have been modified by introducing alkoxy (–OCH3 or –OC2H5) groups in the position two of the pyridine ring and trifluoromethyl or methoxy groups into the phenyl at N-4 of piperazine .
Methods of Application
The new derivatives were synthesized using experimental measurements carried out with 1 H NMR spectra, IR spectra, elemental analyses, and differential scanning calorimetry .
Results or Outcomes
The synthesized compounds were studied using differential scanning calorimetry and thermogravimetric analysis to determine the existence of multiple solid-state forms . Two stable and one metastable modification were detected .
Biological Activity
Application Summary
The broad spectrum of pharmacological properties of 3,4-Pyridinedicarboximide derivatives is the main reason for developing new compounds containing this scaffold .
Methods of Application
The biological activity of these derivatives was studied using various pharmacological screening tests .
Results or Outcomes
These derivatives have shown both the analgesic and antidepressant activities, but not the anxiolytic ones . Some of these derivatives significantly suppress spontaneous locomotor activity in mice, cause hypothermia in normothermic mice, significantly decrease their amphetamine-induced hyperactivity as well as display weak analgesic action .
Synthesis of Mannich Base Type Derivatives
Application Summary
New N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)diones of Mannich base type have been synthesized . These derivatives have been studied for their significant analgesic activity and do not display any noticeable toxic effects (LD 50 > 2000 mg/kg) .
Methods of Application
The new derivatives were synthesized using experimental measurements carried out with 1 H NMR spectra, IR spectra, elemental analyses, and differential scanning calorimetry .
Results or Outcomes
The purpose of this study was to study the thermal stability of these new compounds and to establish a solid-state polymorphism .
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Application Summary
The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . These derivatives have been studied as analgesic and sedative agents .
Methods of Application
The biological activity of these derivatives was studied using various pharmacological screening tests .
Results or Outcomes
Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
Safety And Hazards
Future Directions
The derivatives of 3,4-Pyridinedicarboximide have shown significant analgesic activity and do not display any noticeable toxic effects . They have been found to be more potent than morphine in the ‘writhing syndrome’ test . These findings suggest that 3,4-Pyridinedicarboximide and its derivatives could have potential applications in pain management .
properties
IUPAC Name |
pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSABZBUTDSWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196891 | |
Record name | 3,4-Pyridinedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Pyridinedicarboximide | |
CAS RN |
4664-01-1 | |
Record name | 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4664-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinchomeronimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Pyridinedicarboximide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Pyridinedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Pyridinedicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINCHOMERONIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0F2A90A07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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